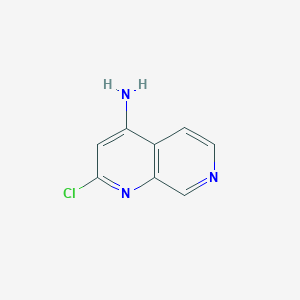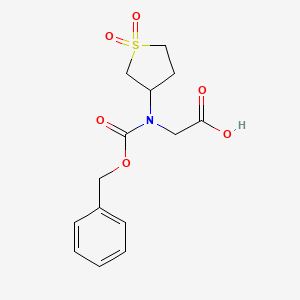![molecular formula C16H14BrNO3 B13507408 Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This specific compound features a bromine atom at the 8th position and a benzyl group attached to the carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the benzoxazine ring to a more saturated form.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: De-brominated benzoxazine, reduced benzoxazine ring.
Substitution: Azido-benzoxazine, thio-benzoxazine derivatives.
Applications De Recherche Scientifique
Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzoxazine ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine: Lacks the benzyl carboxylate group, making it less versatile in certain applications.
Benzyl 3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Substitutes bromine with fluorine, altering its electronic properties and reactivity.
Uniqueness: Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to the presence of both the bromine atom and the benzyl carboxylate group. This combination enhances its reactivity and potential for derivatization, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H14BrNO3 |
|---|---|
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
benzyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C16H14BrNO3/c17-13-7-4-8-14-15(13)20-10-9-18(14)16(19)21-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
Clé InChI |
YBPXZVRIXZBPMU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
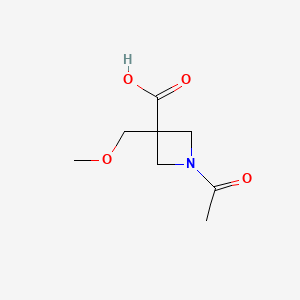
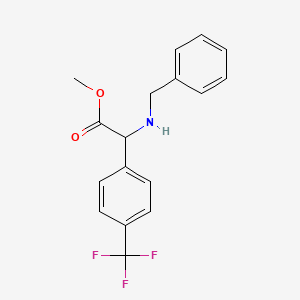
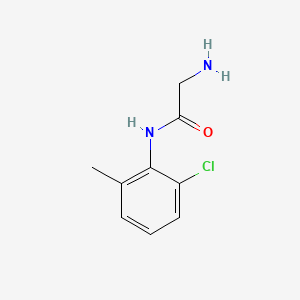
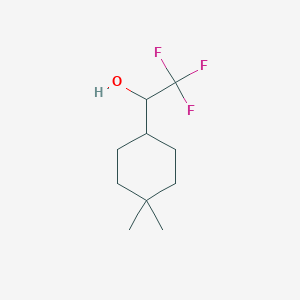
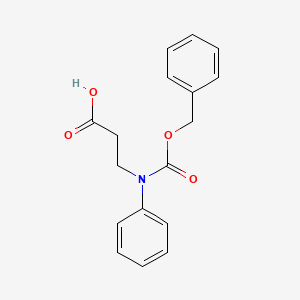
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
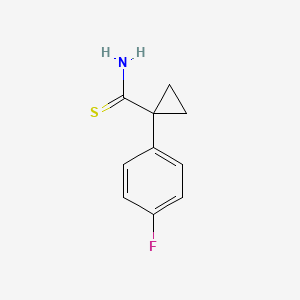
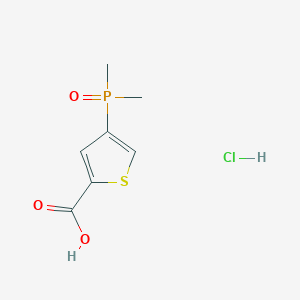
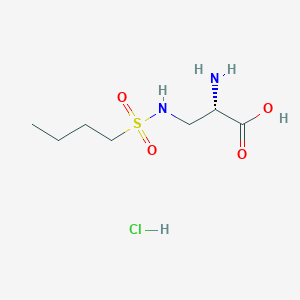
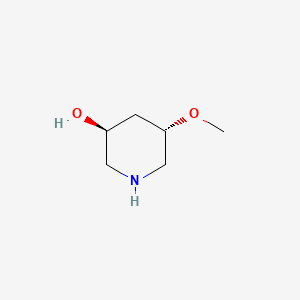
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)
